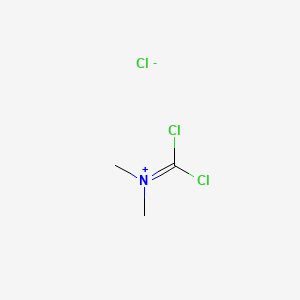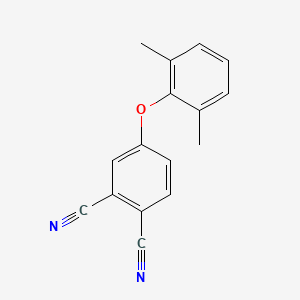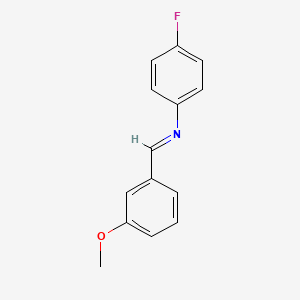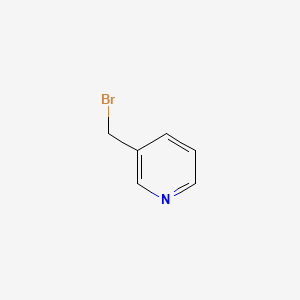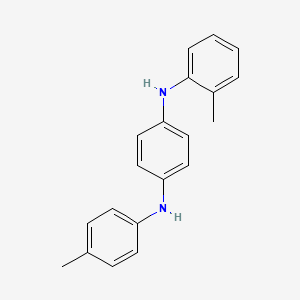
N,N'-二甲苯基-对苯二胺
描述
N,N'-Ditolyl-p-phenylenediamine is an organic compound with the molecular formula C18H16N2. It is a derivative of p-phenylenediamine, where two phenyl groups are attached to the nitrogen atoms of the p-phenylenediamine structure. This compound is known for its antioxidant properties and is used in various industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: N,N'-Ditolyl-p-phenylenediamine can be synthesized through the reaction of p-phenylenediamine with toluidine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a continuous flow process involving the reaction of p-phenylenediamine with toluene derivatives under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: N,N'-Ditolyl-p-phenylenediamine can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form its corresponding amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the aromatic ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as iron (III) chloride (FeCl3).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
N,N'-Ditolyl-p-phenylenediamine is used in various scientific research applications:
Chemistry: It serves as an antioxidant in polymer stabilization, preventing the degradation of plastics and rubbers.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Industry: It is used as a stabilizer in the production of rubber, plastics, and other materials to enhance their durability and resistance to environmental factors.
作用机制
Mode of Action
The exact mode of action of N,N’-Ditolyl-p-phenylenediamine It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by N,N’-Ditolyl-p-phenylenediamine Given the complexity of biological systems, it is probable that this compound influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,N’-Ditolyl-p-phenylenediamine These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N,N’-Ditolyl-p-phenylenediamine ’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N’-Ditolyl-p-phenylenediamine . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and how it is metabolized within the body .
生化分析
Biochemical Properties
It is known that PPD antioxidants, including N,N’-Ditolyl-p-phenylenediamine, can undergo transformation processes that result in various products . These transformation products can interact with different biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
It is known that PPD antioxidants can undergo oxidation to form quinones, which can interact with various biomolecules
相似化合物的比较
N,N'-Diphenyl-p-phenylenediamine
N,N'-Dimethyl-p-phenylenediamine
N,N'-Diethyl-p-phenylenediamine
属性
IUPAC Name |
4-N-(2-methylphenyl)-1-N-(4-methylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-7-9-17(10-8-15)21-18-11-13-19(14-12-18)22-20-6-4-3-5-16(20)2/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGLJHGYYVLNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865373 | |
| Record name | N,N'-Ditolyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27417-40-9 | |
| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027417409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N4-bis(methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Ditolyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


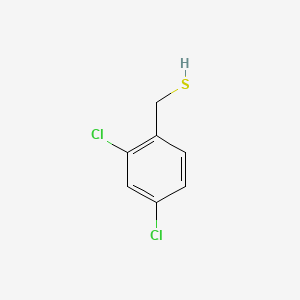
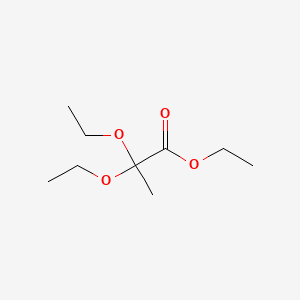
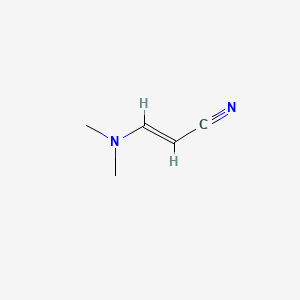
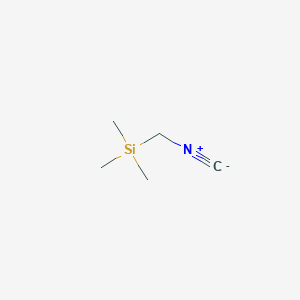
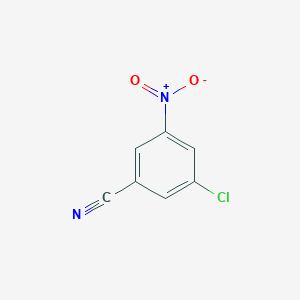
![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)
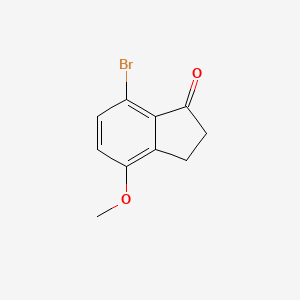
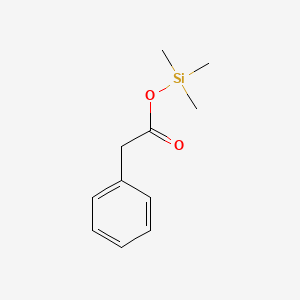
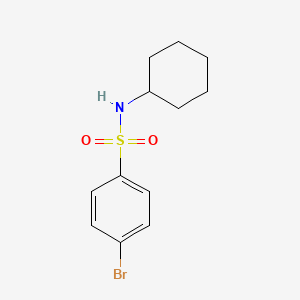
![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)
